1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride
CAS No.: 1638221-35-8
Cat. No.: VC2762477
Molecular Formula: C8H17Cl2N3O
Molecular Weight: 242.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638221-35-8 |
|---|---|
| Molecular Formula | C8H17Cl2N3O |
| Molecular Weight | 242.14 g/mol |
| IUPAC Name | 1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride |
| Standard InChI | InChI=1S/C8H15N3O.2ClH/c12-7-8(11-6-5-10-7)1-3-9-4-2-8;;/h9,11H,1-6H2,(H,10,12);2*1H |
| Standard InChI Key | OXFSLLMEPPTYDY-UHFFFAOYSA-N |
| SMILES | C1CNCCC12C(=O)NCCN2.Cl.Cl |
| Canonical SMILES | C1CNCCC12C(=O)NCCN2.Cl.Cl |
Introduction
Chemical Properties
Structure and Identification
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride consists of a spiro ring system with three nitrogen atoms strategically positioned within the bicyclic framework. The parent compound, 1,4,9-Triazaspiro[5.5]undecan-5-one, is modified by the addition of two hydrochloride ions, creating the dihydrochloride salt form. Its unique structure contributes to its chemical behavior and potential biological interactions.
Table 1: Basic Identification Parameters of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 1638221-35-8 | |
| Molecular Formula | C8H17Cl2N3O | |
| Molecular Weight | 242.14 g/mol | |
| IUPAC Name | 1,4,9-triazaspiro[5.5]undecan-5-one;dihydrochloride | |
| Parent Compound ID | CID 51072193 |
Physical and Chemical Characteristics
The compound's physical and chemical characteristics are largely influenced by its spirocyclic structure and the presence of the dihydrochloride moiety. The salt form significantly enhances its solubility in polar solvents, a critical feature for applications in biological systems and pharmaceutical formulations . The presence of multiple nitrogen atoms within the structure suggests potential for coordination chemistry and interactions with biological macromolecules, which could be relevant for its pharmacological activities .
Table 2: Structural Identifiers of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride
| Weight | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution | Reference |
|---|---|---|---|---|
| 1 mg | 4.1322 mL | 0.8264 mL | 0.4132 mL | |
| 5 mg | 20.6612 mL | 4.1322 mL | 2.0661 mL | |
| 10 mg | 41.3223 mL | 8.2645 mL | 4.1322 mL |
Applications and Research Areas
Coordination Chemistry
The presence of multiple nitrogen atoms within the structure of 1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride suggests potential applications in coordination chemistry . These nitrogen centers can serve as electron donors in the formation of coordination complexes with various metal ions. Such complexes may exhibit interesting catalytic, spectroscopic, or biological properties, warranting investigation in coordination chemistry research.
Table 4: Comparison of 1,4,9-Triazaspiro[5.5]undecan-5-one Dihydrochloride with Related Compounds
Comparison with Related Compounds
1,4,9-Triazaspiro[5.5]undecan-5-one dihydrochloride belongs to a family of triazaspiro compounds, sharing structural similarities with several related compounds that have been investigated for their chemical properties and potential applications. The parent compound, 1,4,9-Triazaspiro[5.5]undecan-5-one, serves as the foundation for various derivatives with modified substituents .
Derivatives such as 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one feature additional methyl groups at positions 1 and 4, altering the electronic properties and potential biological interactions of the compound. More complex derivatives like 4-Isobutyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one incorporate larger substituents, potentially impacting receptor binding and pharmacological activities. Comparative studies of these structurally related compounds could provide valuable insights into structure-activity relationships, guiding future research and development efforts.
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